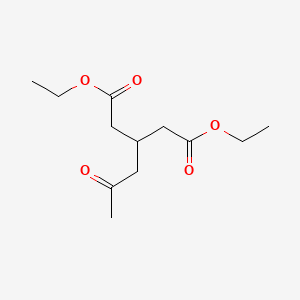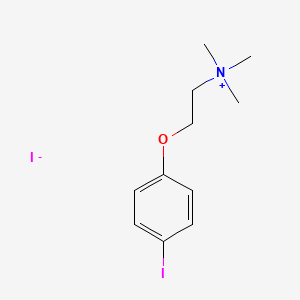
2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide is an organic compound with the molecular formula C11H17I2NO It is a quaternary ammonium salt that features an iodophenoxy group attached to an ethyl-trimethylammonium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of 4-iodophenol with 2-chloro-N,N,N-trimethylethan-1-aminium chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The iodophenoxy group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding phenol or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Formation of phenoxy derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of quinones or other oxidized phenoxy compounds.
Reduction: Formation of phenol or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:
Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged sites on proteins or cell membranes. The iodophenoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
4-Iodophenoxyacetic Acid: Similar structure but with an acetic acid moiety instead of the trimethylethan-1-aminium group.
Iodotrimethylsilane: Contains an iodine atom and a trimethylsilyl group, used in organic synthesis for different purposes.
2-(4-Iodophenoxy)pyrimidine: Contains a pyrimidine ring instead of the trimethylethan-1-aminium group.
Uniqueness: 2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its combination of a quaternary ammonium group and an iodophenoxy group. This combination imparts specific chemical properties and reactivity, making it suitable for a range of applications in different fields of research.
Eigenschaften
CAS-Nummer |
93790-57-9 |
|---|---|
Molekularformel |
C11H17I2NO |
Molekulargewicht |
433.07 g/mol |
IUPAC-Name |
2-(4-iodophenoxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H17INO.HI/c1-13(2,3)8-9-14-11-6-4-10(12)5-7-11;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
TXLVJSQBJLSSBT-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCOC1=CC=C(C=C1)I.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


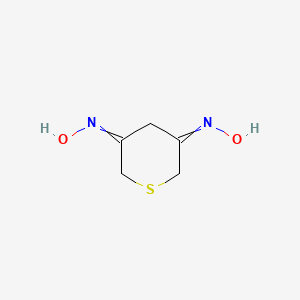
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
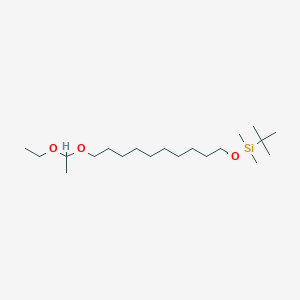
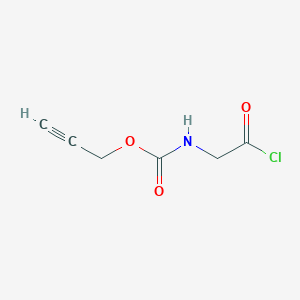
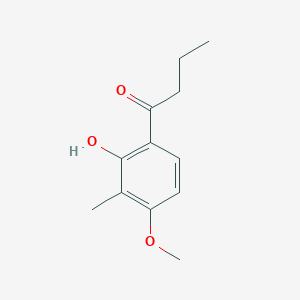

![3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-](/img/structure/B14351220.png)

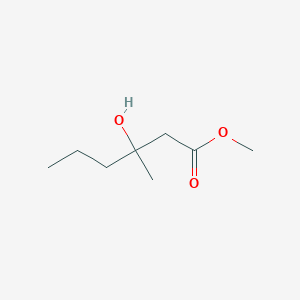
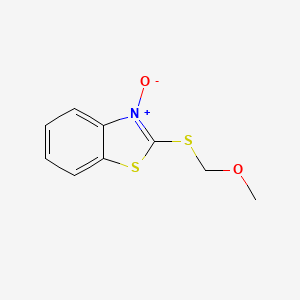
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide](/img/structure/B14351262.png)
